Cardioprotective Potency in Ischemia-Reperfusion: Cinanserin Outperforms Ketanserin and LY 53857 (EC25 1.6 vs 5.5 vs 6.1 µM)
In a direct head-to-head comparison within a single experimental study, cinanserin (0.1-10 µM) demonstrated a 3.4-fold greater cardioprotective potency than ketanserin and a 3.8-fold greater potency than LY 53857, as measured by prolongation of time to contracture during ischemia in isolated rat hearts [1]. All three compounds significantly increased time to contracture in a concentration-dependent manner and reduced LDH release during reperfusion, but cinanserin required substantially lower concentrations to achieve the same EC25 benchmark [1].
| Evidence Dimension | Time to contracture prolongation (EC25) during global ischemia |
|---|---|
| Target Compound Data | Cinanserin EC25 = 1.6 µM |
| Comparator Or Baseline | Ketanserin EC25 = 5.5 µM; LY 53857 EC25 = 6.1 µM |
| Quantified Difference | Cinanserin is ~3.4-fold more potent than ketanserin and ~3.8-fold more potent than LY 53857 at the EC25 benchmark |
| Conditions | Isolated rat heart (Langendorff), 25-min global ischemia followed by 30-min reperfusion; concentration range 0.1-10 µM (cinanserin), 0.3-10 µM (ketanserin), 1-10 µM (LY 53857) |
Why This Matters
For cardiovascular researchers selecting a 5-HT2 antagonist for ischemia-reperfusion studies, cinanserin achieves cardioprotective efficacy at ~3-4× lower concentrations than its closest comparators, reducing the risk of concentration-dependent off-target effects and conserving compound for extended experimental protocols.
- [1] Grover GJ, Sargent CA, Dzwonczyk S, Normandin DE, Antonaccio MJ. Protective Effect of Serotonin (5-HT2) Receptor Antagonists in Ischemic Rat Hearts. J Cardiovasc Pharmacol. 1993 Oct;22(4):664-672. EC25 = 1.6, 5.5, and 6.1 µM for cinanserin, ketanserin, and LY 53857, respectively. View Source
